4-Methylphenyl-L-alanine

cAMP antagonism GPCR pharmacology phenylalanine derivative SAR

Sourcing a para-substituted phenylalanine analog for SAR campaigns often involves generic scaffolds that fail to deliver potency gains. 4-Methylphenyl-L-alanine directly addresses this with quantifiable receptor-level differentiation. - Achieves a 3.6-fold IC50 improvement over unsubstituted Phe in GPCR antagonist programs. - Validated substrate for Taxus phenylalanine aminomutase for enantioselective (R)-β-arylalanine synthesis. - Supplied at ≥98% HPLC purity with defined optical rotation, ensuring reproducibility in Fmoc-SPPS.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
Cat. No. B1631124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylphenyl-L-alanine
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(C)C(=O)O
InChIInChI=1S/C10H13NO2/c1-7-3-5-9(6-4-7)11-8(2)10(12)13/h3-6,8,11H,1-2H3,(H,12,13)/t8-/m0/s1
InChIKeyKZUIVFOYFVOBAR-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylphenyl-L-alanine Overview


4-Methylphenyl-L-alanine (p-methyl-L-phenylalanine, H-Phe(4-Me)-OH) is a non-proteinogenic L-phenylalanine analog featuring a para-methyl substituent on the aromatic ring [1]. This single methyl addition confers distinct steric and electronic properties compared to the natural L-phenylalanine scaffold, enabling its use as a chiral building block in peptide synthesis, a conformational probe in protein structure-function studies, and a substrate for engineering altered enzyme specificities . As a white to off-white crystalline solid with a purity typically ≥98% (HPLC) and a melting point of 243–250 °C, it is supplied for research applications ranging from peptidomimetic drug discovery to the development of novel biocatalytic transformations .

Non-proteinogenic L-phenylalanine analog with para-methyl substitution
Chiral building block for peptide synthesis and peptidomimetic design
Probe for protein structure-function studies and enzyme specificity engineering
Substrate for biocatalytic synthesis of enantiopure (R)-β-arylalanines

4-Methylphenyl-L-alanine: Why Substitution Fails


Phenylalanine derivatives with varying aromatic substitution patterns exhibit markedly different steric, electronic, and lipophilic profiles, leading to divergent biological activity, enzyme recognition, and peptide conformation [1]. As demonstrated in quantitative structure-activity relationship (SAR) studies of receptor antagonists and enzyme substrates, minor structural changes—such as replacing a para-methyl with a halogen, a larger alkyl chain, or an unsubstituted phenyl ring—can shift functional potency by over 6-fold [2] or completely abolish enzymatic conversion [3]. Consequently, generic substitution with closely related phenylalanine analogs is scientifically invalid; the precise substitution pattern of 4-Methylphenyl-L-alanine confers a quantifiable and reproducible differentiation that is essential for achieving specific experimental outcomes in pharmacological screening and biocatalytic development.

SAR Aromatic substitution pattern strongly modulates target engagement; para-methyl is not interchangeable with halogen or larger alkyl analogs.
Potency Minor structural changes can shift functional potency by over 6-fold; using an unsubstituted phenyl analog may abolish the desired biological response.
Enzyme Substrate acceptance by phenylalanine aminomutase is substitution-specific; many analogs are not converted, limiting biocatalytic utility.

4-Methylphenyl-L-alanine: Performance Comparison


cAMP Antagonism Potency Advantage

In a direct head-to-head comparison of phenylalanine-based antagonists evaluated for cAMP inhibition, the 4-methylphenyl-substituted derivative (compound 14) demonstrated a significantly lower IC50 value of 2.12 ± 0.50 μM, compared to the unsubstituted phenyl analog (compound 20), which exhibited an IC50 of 7.69 ± 2.35 μM [1]. This represents a 3.6-fold increase in antagonist potency conferred solely by the addition of a para-methyl group.

cAMP Antagonism
Head-to-head derivative comparison
4-Methylphenyl derivative: 2.12 ± 0.50 μM Phenyl analog: 7.69 ± 2.35 μM 3.6-fold lower IC50
Reported potency differentiation supports SAR lead optimization context.
Cell-based assay; mean ± SE, n≥3 in quadruplicate.
cAMP antagonism GPCR pharmacology phenylalanine derivative SAR

Kinase Inhibition Potency Advantage

In a systematic SAR study of phenylalanine-derived compounds, the 4-methylphenyl-substituted analog (compound 1a) displayed an IC50 value of 2.20 μM, whereas the corresponding unsubstituted phenyl analog (compound 1b) exhibited a markedly higher IC50 of 13.00 μM [1]. This 5.9-fold improvement in inhibitory potency underscores the critical role of the para-methyl group in enhancing target engagement within this chemical series.

Kinase Inhibition
Head-to-head derivative comparison
4-Methylphenyl derivative: 2.20 μM Phenyl analog: 13.00 μM 5.9-fold lower IC50
Supports kinase inhibitor scaffold differentiation for hit-to-lead progression.
Biochemical inhibition assay; mean of n=3.
kinase inhibition phenylalanine bioisostere medicinal chemistry SAR

Phenylalanine Aminomutase Substrate Recognition

The Taxus phenylalanine aminomutase (PAM) enzyme enantioselectively isomerizes (S)-α-arylalanines, including 4-Methylphenyl-L-alanine (CAS 1991-87-3), to their corresponding (R)-β-arylalanines [1]. In incubations with racemic starting material, the ratio of (R)-β-arylalanine product to the remaining (S)-α-substrate ranged between 0.4 and 1.8, demonstrating productive enzymatic conversion [1]. This contrasts with many other substituted phenylalanine analogs that are not accepted as substrates, underscoring the specific recognition of the para-methyl substitution pattern by this synthetically useful enzyme.

PAM Substrate
Class-level inference
Product-to-substrate ratio up to 1.8 Qualified as accepted substrate among limited panel
Enantioselective conversion to (R)-β-arylalanine supports biocatalytic route development.
100 μg PAM, 20 h, 31 °C; not all analogs accepted.
biocatalysis enantioselective synthesis phenylalanine aminomutase

Purity and Chiral Integrity Specifications

Commercial 4-Methylphenyl-L-alanine is supplied with rigorous purity and chiral identity specifications: ≥98% purity by HPLC and an optical rotation of [α]D20 = -10 ± 10° (C=1 in 1N HCl) . The defined melting point range of 243–250 °C provides additional identity confirmation . In contrast, generic phenylalanine analogs from other vendors may lack comparable certification of enantiomeric purity, introducing variability into solid-phase peptide synthesis and downstream biological assays.

Chiral Purity
Data to verify
≥98% HPLC [α]D20 = -10 ± 10° (C=1, 1N HCl) mp 243–250 °C
Defined optical rotation and purity specifications support batch-to-batch reproducibility.
Vendor datasheet specifications; independent verification recommended.
peptide synthesis chiral building blocks quality specifications

4-Methylphenyl-L-alanine: Key Applications


GPCR Antagonist Lead Optimization

In G-protein coupled receptor (GPCR) drug discovery programs where phenylalanine-based scaffolds are being optimized for cAMP antagonism, the quantitative evidence demonstrates that 4-Methylphenyl-L-alanine derivatives deliver a 3.6-fold lower IC50 than unsubstituted phenyl analogs [1]. Medicinal chemists can confidently prioritize this building block to improve antagonist potency and advance structure-activity relationship campaigns. The clear differentiation from halogenated or larger alkyl analogs also guides rational design, as 4-methylphenyl strikes an optimal balance between potency and synthetic accessibility [1].

Kinase Inhibitor Scaffold Design

For kinase inhibitor programs employing phenylalanine-derived chemotypes, the 5.9-fold improvement in IC50 conferred by the 4-methylphenyl substitution over the unsubstituted phenyl group [2] positions 4-Methylphenyl-L-alanine as a critical synthetic intermediate. This potency boost can be the differentiating factor in achieving target engagement at physiologically relevant concentrations, making this analog essential for hit-to-lead and lead optimization phases where incremental potency gains translate to competitive clinical candidate profiles [2].

Biocatalytic (R)-β-Arylalanine Synthesis

Biocatalysis and process chemistry groups seeking enantiopure (R)-β-arylalanines for pharmaceutical synthesis can utilize 4-Methylphenyl-L-alanine as a validated substrate for Taxus phenylalanine aminomutase (PAM) [3]. The enzyme's ability to enantioselectively convert this analog to its corresponding (R)-β-arylalanine product, with product-to-substrate ratios up to 1.8 under reported conditions, offers a green chemistry alternative to traditional asymmetric synthesis [3]. Given that many substituted phenylalanines are not accepted by PAM, 4-Methylphenyl-L-alanine represents a strategic choice for accessing this valuable chiral building block class.

Solid-Phase Peptide Synthesis with Chiral Integrity

In Fmoc-based solid-phase peptide synthesis (SPPS), the incorporation of non-natural amino acids demands high enantiomeric purity to avoid epimerization and ensure biological activity. The defined specifications of 4-Methylphenyl-L-alanine—≥98% HPLC purity and optical rotation of [α]D20 = -10 ± 10° —provide peptide chemists with the quality assurance necessary for reproducible chain elongation and final product integrity. This level of documentation reduces the risk of failed syntheses and ambiguous biological results, directly supporting efficient use of research resources and enabling confident interpretation of structure-function studies .

Application
Selection Property
Validation Focus
GPCR antagonist SAR studies
Para-methyl substitution effect on antagonism
cAMP inhibition assay interpretation
Kinase inhibitor scaffold design
Methylphenyl potency differentiation vs unsubstituted
Biochemical inhibition assay review
(R)-β-Arylalanine biocatalysis
PAM substrate acceptance profile
Enantioselective conversion context
Solid-phase peptide synthesis
Enantiomeric purity and optical rotation specifications
Chiral HPLC and identity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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